molecular formula C15H13NO2S B183179 1H-Indole, 2-methyl-3-(phenylsulfonyl)- CAS No. 107267-01-6

1H-Indole, 2-methyl-3-(phenylsulfonyl)-

Cat. No. B183179
M. Wt: 271.3 g/mol
InChI Key: FAUCILQLCGXNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 2-methyl-3-(phenylsulfonyl)-, also known as 2-Me-3-PhSO2-Indole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide-containing indoles and is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole is not yet fully understood. However, studies have suggested that the compound exerts its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs).

Biochemical And Physiological Effects

Studies have shown that 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole exhibits a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of various cancer cell lines. Additionally, the compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole in lab experiments is its diverse biological activities, which make it suitable for investigating various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to understand the compound's mechanism of action and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole could enable its use in a broader range of applications.

Synthesis Methods

The synthesis of 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole can be achieved through several methods, including the reaction of indole with phenylsulfonyl chloride in the presence of a base. Another method involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a catalyst.

Scientific Research Applications

1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole has been widely studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been studied for its potential use as a fluorescent probe for imaging studies.

properties

CAS RN

107267-01-6

Product Name

1H-Indole, 2-methyl-3-(phenylsulfonyl)-

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-methyl-1H-indole

InChI

InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3

InChI Key

FAUCILQLCGXNLU-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3

synonyms

2-methyl-3-(phenylsulfonyl)indole

Origin of Product

United States

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